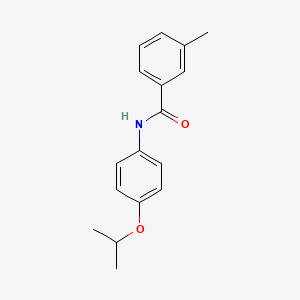

N-(4-isopropoxyphenyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-isopropoxyphenyl)-3-methylbenzamide is a chemical compound . The molecule of this compound has a planar acetamide unit that is oriented at a dihedral angle with respect to the aromatic ring . An intramolecular C—H O interaction results in the formation of a six-membered ring .

Synthesis Analysis

The synthesis of this compound involves the preparation of the title compound, N- (4-hydroxyphenyl)acetamide (50 mmol), 2-bromopropane (75 mmol), and potassium hydroxide (100 mmol) mixed with ethanol (60 ml), and then the mixture is heated to reflux . The reaction progress is monitored by TLC .Aplicaciones Científicas De Investigación

Electrocatalytic Determination Applications A study by Karimi-Maleh et al. (2014) discusses the development of a biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This approach exemplifies the application of similar compounds in creating sensitive biosensors for detecting specific molecules in biological and pharmaceutical samples (Karimi-Maleh et al., 2014).

Synthesis and Characterization of Polymers Butt et al. (2005) synthesized new diamines polymerized with various anhydrides, illustrating the use of similar compounds in the synthesis and characterization of novel polymers with potential applications in materials science. These polymers were evaluated for their solubility, thermal stability, and specific heat capacity, indicating the role of similar chemical compounds in the development of new materials (Butt et al., 2005).

Pharmacological Research Research by Podolsky et al. (2017) into psycho- and neurotropic properties of novel compounds in vivo showcases the exploration of chemical compounds for their potential therapeutic effects. This study found promising substances for further studies as psychoactive compounds, highlighting the importance of chemical synthesis in discovering new drugs (Podolsky et al., 2017).

Chemical Analysis Techniques Lehtonen (1983) investigated the reversed-phase liquid chromatographic retention of N-ethylbenzamides, demonstrating the application of similar compounds in developing and refining chemical analysis techniques. This research contributes to understanding how modifications to chemical structures can influence their analysis by chromatographic methods (Lehtonen, 1983).

Modeling Intermolecular Interactions Karabulut et al. (2014) focused on the molecular structure of a related compound and its intermolecular interactions, showcasing the utilization of similar chemicals in studying and modeling the effects of these interactions on molecular geometry. Such studies are crucial for the design of drugs and materials with specific properties (Karabulut et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 4′-Isopropoxyacetanilide, indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Propiedades

IUPAC Name |

3-methyl-N-(4-propan-2-yloxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12(2)20-16-9-7-15(8-10-16)18-17(19)14-6-4-5-13(3)11-14/h4-12H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFQSOFMOJZDOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide](/img/structure/B2460033.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2460035.png)

![Ethyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2460037.png)

![2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2460047.png)

![1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline](/img/structure/B2460050.png)

![2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2460052.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2460053.png)